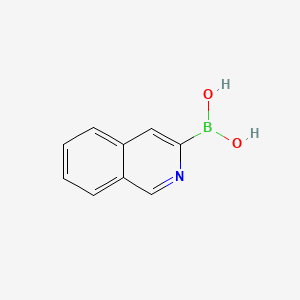

Isoquinolin-3-ylboronic acid

Description

Properties

IUPAC Name |

isoquinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZRIWMHMMZTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738997 | |

| Record name | Isoquinolin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-59-7 | |

| Record name | Isoquinolin-3-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Isoquinolin-3-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(Isoquinolin-3-yl)boronic acid (CAS Number: 1219080-59-7) is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural motif, combining the biologically relevant isoquinoline scaffold with the synthetically adaptable boronic acid functional group, makes it a valuable reagent for the construction of complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

(Isoquinolin-3-yl)boronic acid is a stable, solid compound at room temperature. While detailed experimental data for some physical properties are not widely published, its fundamental characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1219080-59-7 | [1][2][3] |

| Molecular Formula | C₉H₈BNO₂ | [1][2] |

| Molecular Weight | 172.98 g/mol | [1][2] |

| Appearance | Off-white to white solid (typical for arylboronic acids) | General knowledge |

| Solubility | Generally soluble in organic solvents like methanol, DMSO, and DMF; limited solubility in water. | General knowledge |

Note: Specific melting point and boiling point data are not consistently reported in publicly available literature.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling patterns would be consistent with a 3-substituted isoquinoline. The protons of the B(OH)₂ group typically appear as a broad singlet, and its position can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms of the isoquinoline core. The carbon atom attached to the boron (C-3) may exhibit a broad signal or be difficult to observe due to quadrupolar relaxation effects of the boron nucleus.[4]

-

¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids and their derivatives. For a tricoordinate boronic acid, a single, relatively broad resonance is expected.[5]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecule [M+H]+ observed at m/z corresponding to its molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid group (typically a broad band), B-O stretching, and aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline ring.

Synthesis of (Isoquinolin-3-yl)boronic Acid

The synthesis of (isoquinolin-3-yl)boronic acid is not extensively detailed in the literature under this specific CAS number. However, a common and effective method for the preparation of arylboronic acids is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[6][7]

A plausible synthetic route to (isoquinolin-3-yl)boronic acid would therefore start from a 3-haloisoquinoline, such as 3-bromoisoquinoline.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoisoquinoline, bis(pinacolato)diboron, a palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification of Pinacol Ester: Once the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate. The resulting crude pinacol ester can be purified by column chromatography.

-

Hydrolysis to Boronic Acid: The purified pinacol ester is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final (isoquinolin-3-yl)boronic acid. Subsequent purification may be achieved by recrystallization.

Reactivity and the Suzuki-Miyaura Coupling Reaction

The primary utility of (isoquinolin-3-yl)boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the isoquinoline C-3 position and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[7][8][9]

The isoquinoline ring, being a nitrogen-containing heterocycle, can influence the reactivity of the boronic acid. The electron-withdrawing nature of the pyridine ring within the isoquinoline scaffold can affect the nucleophilicity of the boronic acid and its transmetalation step in the catalytic cycle.

Key Considerations for Suzuki-Miyaura Coupling with (Isoquinolin-3-yl)boronic acid:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium-phosphine ligand systems.[7]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.

-

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution of the base.

-

Reaction Conditions: The reaction is typically heated, with temperatures ranging from room temperature to over 100 °C, depending on the reactivity of the coupling partners.

Applications in Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[10][11][12] (Isoquinolin-3-yl)boronic acid serves as a key intermediate for the synthesis of novel isoquinoline-based compounds with potential therapeutic applications, including:

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[13] The Suzuki-Miyaura coupling with (isoquinolin-3-yl)boronic acid allows for the introduction of various aryl and heteroaryl substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

-

Kinase Inhibitors: Protein kinases are critical targets in modern drug discovery, particularly in oncology. The isoquinoline core can serve as a scaffold for the design of potent and selective kinase inhibitors. By coupling (isoquinolin-3-yl)boronic acid with appropriate aryl or heteroaryl halides, libraries of compounds can be synthesized and screened for inhibitory activity against various kinases.

-

Antimicrobial and Antiviral Agents: The isoquinoline nucleus is found in compounds with antibacterial, antifungal, and antiviral properties.[11][14] (Isoquinolin-3-yl)boronic acid provides a synthetic handle to create novel derivatives for the development of new anti-infective agents.

-

CNS-Active Agents: Isoquinoline alkaloids and their synthetic analogs have shown activity on the central nervous system, with some exhibiting anti-Alzheimer's or antidepressant effects.[13]

While specific examples of marketed drugs directly synthesized from (isoquinolin-3-yl)boronic acid are not readily identifiable, its utility is evident in the vast number of patents and research articles describing the synthesis of novel isoquinoline derivatives for pharmacological evaluation. The ability to readily introduce diverse functionality at the C-3 position makes it an invaluable tool for lead optimization in drug discovery programs.

Safety and Handling

As with all chemical reagents, (isoquinolin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

General Safety Recommendations for Arylboronic Acids:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Arylboronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (cyclic anhydrides).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For specific handling and safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(Isoquinolin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a powerful and efficient method for the synthesis of a wide range of 3-substituted isoquinoline derivatives. The prevalence of the isoquinoline scaffold in pharmacologically active compounds underscores the importance of this reagent in the ongoing search for new and improved therapeutic agents. As drug discovery continues to demand novel molecular architectures, the utility of (isoquinolin-3-yl)boronic acid in constructing diverse chemical libraries is likely to expand.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). ResearchGate. [Link]

-

Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474. (n.d.). PubChem. [Link]

-

The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]

-

Isoquinoline synthesis. (2010). Química Organica.org. [Link]

-

Alkylation of isoquinoline with alkenyl boronates using different... (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

-

Isoquinoline derivatives and its medicinal activity. (2024). AIMS Press. [Link]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

Isoquinolin-3-ylboronic acid | C9H8BNO2 | CID 68785096. (n.d.). PubChem. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

-

SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2025). ResearchGate. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. [Link]

-

(Top) The equilibriums involved when mixing phenylboronic acid 1 with... (n.d.). ResearchGate. [Link]

Sources

- 1. This compound CAS#: 1219080-59-7 [m.chemicalbook.com]

- 2. This compound,(CAS# 1219080-59-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. (isoquinolin-3-yl)boronic acid,1219080-59-7-Amadis Chemical [amadischem.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinoline synthesis [organic-chemistry.org]

- 11. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 12. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Foreword: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinolin-3-ylboronic Acid

In the landscape of modern drug discovery and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous alkaloids and biologically active molecules.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, making them a focal point of therapeutic research.[2][3][4][5] Parallel to this, organoboron compounds, particularly boronic acids, have become indispensable tools in synthetic chemistry, primarily through their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for forging carbon-carbon bonds.[6]

This compound emerges at the intersection of these two vital fields. It is a strategically designed bifunctional molecule that marries the potent biological signature of the isoquinoline core with the versatile reactivity of a boronic acid. This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive technical overview of the synthesis and rigorous characterization of this high-value chemical building block. We will delve into not just the procedural steps, but the underlying chemical principles and analytical logic that ensure the production of a well-characterized, high-purity reagent ready for downstream applications.

Part 1: Synthesis via Palladium-Catalyzed Miyaura Borylation

The most robust and widely adopted method for preparing arylboronic acids from aryl halides is the Miyaura borylation reaction.[7][8] This approach is prized for its mild conditions and broad functional group tolerance, making it ideal for complex heterocyclic systems like isoquinoline.[9] The synthesis of this compound logically starts from a 3-haloisoquinoline precursor, typically 3-bromoisoquinoline.

The Underlying Mechanism: A Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst oxidative adds to the 3-bromoisoquinoline, breaking the C-Br bond and forming a Pd(II) intermediate.

-

Transmetalation: This is the key bond-forming step. A diboron reagent, activated by a base, exchanges its boryl group with the halide on the palladium complex. The choice of a mild base like potassium acetate (KOAc) is crucial; it facilitates the transmetalation without being basic enough to promote premature hydrolysis of the product or significant side reactions.[8] Stronger bases can lead to competitive Suzuki coupling between the newly formed boronic ester and the starting halide, resulting in undesired biaryl impurities.[10]

-

Reductive Elimination: The Pd(II) complex reductively eliminates the desired isoquinolin-3-ylboronate ester, regenerating the active Pd(0) catalyst to continue the cycle.

The initial product is typically a stable pinacol ester, which is then hydrolyzed under acidic conditions to yield the final boronic acid.

Sources

- 1. Isoquinolone Synthesis with Palladium Nanoparticles - ChemistryViews [chemistryviews.org]

- 2. Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.se [sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoquinoline-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

Isoquinoline alkaloids, a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, have been a cornerstone of natural product chemistry and pharmacology for centuries.[1] Derived primarily from the amino acids tyrosine and phenylalanine, these compounds are abundant in the plant kingdom and exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of isoquinoline-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the molecular mechanisms of action of representative isoquinoline alkaloids, provide detailed, field-proven experimental protocols for their evaluation, and present key data to inform drug discovery and development programs.

Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity. The structural diversity of isoquinoline alkaloids, arising from various substitutions and ring fusions, has led to the discovery of numerous compounds with potent biological activities.[1][3] From the pioneering isolation of morphine in the early 19th century to the contemporary investigation of complex dimeric structures, the isoquinoline family continues to be a rich source of lead compounds for drug development.[1]

This guide will focus on four prominent examples, each exemplifying a distinct and therapeutically relevant biological activity:

-

Berberine: A protoberberine alkaloid with well-documented anticancer properties.

-

Sanguinarine: A benzophenanthridine alkaloid known for its potent antimicrobial activity.

-

Tetrandrine: A bisbenzylisoquinoline alkaloid with significant anti-inflammatory effects.

-

Papaverine: A benzylisoquinoline alkaloid demonstrating neuroprotective potential.

For each of these compounds, we will explore the intricate signaling pathways they modulate and provide detailed methodologies for their in vitro characterization.

Anticancer Activity of Berberine: Inducing Apoptosis and Cell Cycle Arrest

Berberine, an isoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant attention for its pleiotropic anticancer effects against a wide range of malignancies.[4][5] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][6]

Mechanism of Action: Targeting Key Signaling Pathways

Berberine's anticancer activity is attributed to its ability to modulate several critical signaling pathways that regulate cell survival and proliferation.[4] A key mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway.[5] Berberine has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4][5] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis.[5]

Furthermore, berberine can arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis.[1] This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. Additionally, berberine has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like berberine.[7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare a stock solution of berberine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the berberine stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of berberine.

-

Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).[7]

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure the formazan is completely dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity of Sanguinarine: Disrupting Bacterial Cell Integrity

Sanguinarine is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis.[10] It exhibits broad-spectrum antimicrobial activity against a range of bacteria, fungi, and protozoa.[3] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane.[10][11]

Mechanism of Action: Compromising the Cytoplasmic Membrane

Sanguinarine's antimicrobial effect is largely attributed to its ability to intercalate with the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[10] This disruption of the membrane potential inhibits essential cellular processes such as ATP synthesis and nutrient transport. Furthermore, sanguinarine has been shown to induce the release of membrane-bound autolytic enzymes, which contribute to the breakdown of the cell wall and eventual bacteriolysis.[10][12] Electron microscopy studies have revealed that treatment with sanguinarine causes alterations in septa formation during bacterial cell division, further indicating its disruptive effect on cell envelope synthesis.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[13][14]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of sanguinarine in an appropriate solvent.

-

Perform serial two-fold dilutions of the sanguinarine stock solution in a 96-well microtiter plate containing broth medium.[13]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial inoculum.

-

Include a growth control (broth and inoculum, no antimicrobial) and a sterility control (broth only).[13]

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

Anti-inflammatory Activity of Tetrandrine: Inhibition of the NF-κB Pathway

Tetrandrine, a bisbenzylisoquinoline alkaloid isolated from the plant Stephania tetrandra, possesses potent anti-inflammatory properties.[2] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][15]

Mechanism of Action: Suppressing Pro-inflammatory Mediators

The anti-inflammatory effects of tetrandrine are mediated through its ability to suppress the activation of NF-κB.[2][16] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[2] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded.[17] This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[16] Tetrandrine has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[2][18] This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[16]

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[19]

-

-

Compound and LPS Treatment:

-

Pre-treat the cells with various concentrations of tetrandrine for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[20]

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[21]

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.[19]

-

-

Data Analysis:

-

Quantify the nitrite concentration in the samples using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

-

Neuroprotective Activity of Papaverine: Modulating Cellular Signaling

Papaverine, a benzylisoquinoline alkaloid from the opium poppy, is known for its vasodilator and smooth muscle relaxant properties.[22] More recently, it has been investigated for its neuroprotective effects, particularly through its inhibition of phosphodiesterase 10A (PDE10A).[22][23]

Mechanism of Action: Enhancing cAMP Signaling

Papaverine's neuroprotective effects are linked to its ability to inhibit PDE10A, an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[22][24] By inhibiting PDE10A, papaverine increases intracellular cAMP levels.[23] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein).[23] Activated CREB promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[24] This cascade of events can help protect neurons from damage and promote their survival.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. This assay measures a compound's ability to inhibit AChE activity.

Step-by-Step Methodology (Ellman's Method):

-

Reagent Preparation:

-

Prepare a solution of acetylthiocholine iodide (ATCI), the substrate for AChE.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.

-

Prepare a solution of AChE enzyme.[25]

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, DTNB solution, and the test compound (papaverine or other isoquinolines) at various concentrations.

-

Add the AChE enzyme solution to all wells except the blank.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.[26]

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25]

-

Summary and Future Directions

The isoquinoline alkaloids represent a treasure trove of biologically active compounds with immense therapeutic potential. This guide has provided a glimpse into the diverse pharmacological activities of this compound class, focusing on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of berberine, sanguinarine, tetrandrine, and papaverine, respectively. The detailed experimental protocols provided herein offer a practical framework for researchers to evaluate the biological activities of novel isoquinoline derivatives.

The future of isoquinoline research lies in the continued exploration of the vast chemical space within this alkaloid family, the elucidation of novel molecular targets and mechanisms of action, and the development of synthetic strategies to optimize the potency and selectivity of these natural products. As our understanding of the intricate signaling pathways that govern human health and disease deepens, the isoquinoline scaffold is poised to remain a central focus in the quest for new and effective therapeutic agents.

References

-

[Broth Microdilution.]([Link] microbiology.info/broth-microdilution/)

Sources

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 2. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Tetrandrine suppresses articular inflammatory response by inhibiting pro-inflammatory factors via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant alkaloid tetrandrine downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant alkaloid tetrandrine downregulates IkappaBalpha kinases-IkappaBalpha-NF-kappaB signaling pathway in human peripheral blood T cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thaiscience.info [thaiscience.info]

- 22. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 24. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. attogene.com [attogene.com]

An In-depth Technical Guide to Isoquinolin-3-ylboronic Acid and its Derivatives in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds and versatile chemical handles represents a powerful strategy in modern drug discovery. This guide explores the synthesis, properties, and medicinal chemistry applications of isoquinolin-3-ylboronic acid and its derivatives. The isoquinoline core is a well-established "privileged structure," found in numerous natural products and FDA-approved drugs, exhibiting a vast array of pharmacological activities.[1][2] Simultaneously, the boronic acid functional group has emerged as an indispensable tool, serving not only as a cornerstone for palladium-catalyzed cross-coupling reactions but also as a pharmacophore in its own right, capable of forming reversible covalent bonds with biological targets.[3][4] This document provides a senior application scientist’s perspective on harnessing the synergy between these two moieties, offering detailed synthetic protocols, mechanistic insights, and an examination of their application in developing next-generation enzyme inhibitors.

Chapter 1: The Strategic Value of the Isoquinoline Scaffold and Boronic Acid Functionality

The Isoquinoline Nucleus: A Privileged Structure in Medicinal Chemistry

The isoquinoline framework, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[5] Its rigid, planar structure provides a defined vector for substituent placement, while the nitrogen atom acts as a hydrogen bond acceptor and a site for modulating basicity and pharmacokinetic properties.[6][7] This scaffold is present in a wide range of biologically active molecules, from natural alkaloids like berberine and morphine to synthetic drugs targeting a multitude of diseases.[2][4] The diverse pharmacological profile of isoquinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities, cementing its status as a critical template for drug design.[1][5]

Boronic Acids: More Than Just a Coupling Handle

Boronic acids [-B(OH)₂] and their esters have a dual identity in drug development that makes them exceptionally valuable.[3]

The primary utility of boronic acids in synthesis is their role as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9][10] This palladium-catalyzed reaction forms carbon-carbon bonds with exceptional reliability and functional group tolerance, making it ideal for the late-stage functionalization of complex molecules and the construction of biaryl scaffolds common in many active pharmaceutical ingredients (APIs).[3][11] The stability and ease of handling of boronic acid pinacol esters, in particular, have made them a go-to reagent in discovery chemistry.[8]

Beyond its synthetic utility, the boronic acid moiety itself can act as a potent pharmacophore. Its empty p-orbital makes the boron atom a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues—most notably the hydroxyl group of serine—in the active sites of enzymes.[4] This unique binding mode has been successfully exploited in the design of highly potent enzyme inhibitors, such as the proteasome inhibitor bortezomib for multiple myeloma.[4]

Physicochemical Properties and Stability Considerations of Heteroaryl Boronic Acids

While powerful, boronic acids are not without their challenges. A primary concern is their propensity for protodeboronation, especially in acidic or aqueous conditions, and oxidative instability, which can be comparable to that of thiols at physiological pH.[12][13] Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can affect their solubility and reactivity.[1][14]

Formulation strategies often involve lyophilization with polyols like mannitol, which form boronate esters that can enhance solubility and prevent boroxine formation.[15] From a synthetic perspective, boronic acids are often handled as their more stable pinacol esters, which are less prone to degradation and are readily purified via chromatography.[8] Recent research has also shown that intramolecular ligation, such as forming a "boralactone" with a pendant carboxyl group, can dramatically increase oxidative stability by over 10,000-fold.[12][16]

Chapter 2: Synthesis of this compound and its Esters

Overview of Synthetic Strategies

The direct introduction of a boryl group onto the isoquinoline core is the most efficient route to this compound. While classical methods involving lithiation followed by quenching with a borate ester are possible, they often suffer from poor regioselectivity and functional group tolerance. The modern method of choice is the direct, transition-metal-catalyzed C-H borylation.

Modern Approach: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H activation and borylation has become a premier method for functionalizing heteroarenes.[17][18] The reaction typically employs an iridium(I) precursor, such as [Ir(OMe)(COD)]₂, and a bidentate nitrogen ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), with bis(pinacolato)diboron (B₂pin₂) as the boron source.[2][19]

The catalytic cycle is believed to involve the formation of a catalytically active Ir(III) tris(boryl) complex. This species then undergoes oxidative addition into a C-H bond of the substrate, followed by reductive elimination to furnish the borylated heteroarene and regenerate an Ir(I) species. For nitrogen-containing heterocycles like isoquinoline, regioselectivity is a key consideration. Mechanistic studies have shown that borylation tends to occur at positions distal (far away) from the basic nitrogen atom.[17] This is attributed to a combination of steric hindrance and a higher energy pathway for C-H activation adjacent to the nitrogen. For isoquinoline, this directs the borylation preferentially to the C3, C5, and C8 positions, with the C3 position being a significant product depending on the specific ligand and conditions used.

Sources

- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. is.muni.cz [is.muni.cz]

- 9. nbinno.com [nbinno.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine / Journal of Pharmaceutical Sciences, 2012 [sci-hub.box]

- 13. DSpace [kuscholarworks.ku.edu]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Discovery and Synthesis of Novel Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Modern Renaissance of Isoquinoline Alkaloids

Isoquinoline alkaloids are a vast and structurally diverse class of over 2,500 natural products that have been a cornerstone of medicine and chemical synthesis for centuries.[1] Their story began with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, an event that heralded the dawn of alkaloid chemistry.[1] This family of compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, boasts a remarkable range of pharmacological activities.[1][2] These activities include analgesic (morphine), antimicrobial (berberine), and anticancer properties, making them a fertile ground for drug discovery.[3][4][5]

This guide provides a comprehensive technical overview of the methodologies central to the discovery of novel isoquinoline alkaloids and the synthetic strategies employed to construct these complex molecular architectures. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting and ever-evolving field.

Part 1: Discovery and Characterization of Novel Isoquinoline Alkaloids

The journey to discovering new isoquinoline alkaloids begins with the careful collection and processing of biological material, followed by a systematic process of extraction, isolation, and structural elucidation.

Extraction and Isolation: From Raw Material to Pure Compound

The initial step in isolating these natural products is the extraction of the target compounds from their biological source.[6] The choice of extraction method is critical and depends on the physicochemical properties of the alkaloids and the nature of the source material.[7]

Modern Extraction Techniques:

While classical solvent extraction methods remain in use, modern techniques offer increased efficiency, reduced solvent consumption, and shorter extraction times.[6] These include:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and leaving no residual solvent.

Isolation and Purification Workflow:

Once a crude extract is obtained, a multi-step purification process is employed to isolate individual alkaloids. This typically involves a combination of chromatographic techniques.[6]

Structural Elucidation: Unveiling the Molecular Architecture

Determining the precise chemical structure of a newly isolated alkaloid is a critical step, accomplished through a combination of modern spectroscopic techniques.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of atoms. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for complete structural assignment.[7][8]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the molecule's substructures.[7]

-

X-ray Crystallography: When a suitable crystal of the pure compound can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.

Part 2: The Synthesis of Isoquinoline Alkaloids: Building Complexity

The chemical synthesis of isoquinoline alkaloids is a vibrant area of research, driven by the need to confirm proposed structures, provide access to larger quantities of rare natural products for biological evaluation, and create novel analogs with improved pharmacological properties. Synthetic strategies can be broadly categorized into classical methods and modern advancements.

Biosynthesis: Nature's Synthetic Blueprint

Understanding the biosynthetic pathways of isoquinoline alkaloids in plants provides valuable inspiration for laboratory synthesis. The biosynthesis of most isoquinoline alkaloids begins with the amino acid tyrosine.[3][9] Tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde, which then condense to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[3]

Classical Synthetic Reactions: The Foundation of Isoquinoline Chemistry

Several named reactions have become the bedrock of isoquinoline alkaloid synthesis, providing reliable methods for constructing the core heterocyclic ring system.[10][11]

2.2.1. The Bischler-Napieralski Reaction

This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[12][13][14] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[13] The reaction is particularly effective for electron-rich aromatic rings.[15]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction

-

Amide Formation: Acylate the desired β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding N-acyl derivative.

-

Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile). Add a dehydrating agent (e.g., POCl₃) and reflux the mixture for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice and neutralized. The product is extracted with an organic solvent, dried, and purified by column chromatography or crystallization.[13]

2.2.2. The Pictet-Spengler Reaction

A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[16][17] This reaction mimics the biosynthetic pathway and can often be performed under mild, even physiological, conditions, especially with electron-rich aromatic systems.[16][18]

Mechanism of the Pictet-Spengler Reaction:

-

Formation of a Schiff base (iminium ion) from the amine and the carbonyl compound.

-

Intramolecular electrophilic attack of the aromatic ring onto the iminium ion.

-

Rearomatization to yield the tetrahydroisoquinoline product.[16]

2.2.3. The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another valuable method for synthesizing the isoquinoline nucleus, typically by reacting a benzaldehyde with a 2,2-dialkoxyethylamine in the presence of a strong acid.[19][20] This reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization.[20]

Modern Synthetic Methodologies: Expanding the Toolkit

While classical methods are robust, modern organic synthesis has introduced a host of new strategies that offer greater efficiency, stereocontrol, and functional group tolerance.

2.3.1. Asymmetric Synthesis

Many isoquinoline alkaloids are chiral and their biological activity is often dependent on their specific stereochemistry. Asymmetric synthesis has therefore become a major focus in this field. Strategies include:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction.[21]

-

Chiral Catalysts: Using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in key bond-forming steps.[16][22] This approach is highly atom-economical and is a hallmark of modern asymmetric synthesis.

-

Asymmetric Reductions: The enantioselective reduction of 3,4-dihydroisoquinolines or related imines is a powerful method for establishing the stereocenter at C-1.[21][22]

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | >95% | [22] |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium complexes | >90% | [21] |

| Organocatalytic Reduction | Hantzsch Ester with Chiral Acid | Up to 99% | [22] |

Table 1: Representative Methods for the Asymmetric Synthesis of Tetrahydroisoquinolines.

2.3.2. Transition-Metal Catalyzed Reactions

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to construct complex molecules. In the context of isoquinoline synthesis, these methods have enabled novel disconnections and streamlined synthetic routes.[23]

-

C-H Activation/Annulation: Palladium or rhodium-catalyzed reactions that involve the direct functionalization of C-H bonds have emerged as powerful tools for constructing the isoquinoline core from simpler starting materials.[23][24]

-

Cascade Reactions: These elegant processes combine multiple bond-forming events in a single operation, often leading to a rapid increase in molecular complexity.[23]

Part 3: Future Directions and Conclusion

The field of isoquinoline alkaloids continues to be a dynamic and rewarding area of research. The discovery of new alkaloids from previously unexplored biological sources, coupled with the development of increasingly sophisticated synthetic methodologies, promises to uncover novel therapeutic agents and deepen our understanding of the chemical world.

Future research will likely focus on:

-

Genomic and Metabolomic Approaches: Utilizing these "omics" technologies to identify novel biosynthetic gene clusters and predict the structures of new alkaloids.[25]

-

Biocatalysis and Metabolic Engineering: Harnessing enzymes or entire microbial systems to produce complex isoquinoline alkaloids in a sustainable and efficient manner.[26]

-

Development of Novel Synthetic Methodologies: The continued invention of new chemical reactions will enable the synthesis of previously inaccessible isoquinoline analogs with enhanced biological properties.[23][24]

References

- Biocyclopedia. (n.d.). Isoquinoline Alkaloid Biosynthesis.

- Grokipedia. (n.d.). Pictet–Spengler reaction.

- NIH. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- Thieme E-Books & E-Journals. (n.d.). Biosynthesis of Isoquinoline Alkaloids.

- ACS Publications. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids.

- PubMed Central. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds.

- Semantic Scholar. (2012). Isoquinoline Alkaloid Biosynthesis Pathway.

- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.

- ResearchGate. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015.

- PNAS. (2011). Microbial production of plant benzylisoquinoline alkaloids.

- Benchchem. (2025). The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers.

- PubMed. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015.

- International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.

- ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.

- Wikipedia. (n.d.). Isoquinoline.

- Chemical Reviews. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- IntechOpen. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques.

- Hilaris Publisher. (n.d.). Modern Approaches to Isolation and Purification in Natural Products Chemistry.

- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.

- MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits.

- ResearchGate. (2005). Isolation and Structure Elucidation of Natural Products from Plants.

- PMC. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.

- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- Slideshare. (2016). Bischler napieralski reaction.

- Semantic Scholar. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

-

Natural Product Reports. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

- ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

- PubMed Central. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).

- PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

-

RSC Advances. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

- Research and Reviews. (2023). Strategies for Natural Products Isolation.

- PMC. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids.

- MDPI. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.

- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.

- PMC. (2021). Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation.

- ijstr. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.

- Books. (2015). Chapter 7: Isoquinolines.

- PubMed Central. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- ResearchGate. (2019). The Isoquinoline Alkaloids.

- ResearchGate. (2025). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases.

- PubMed. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.

- ACS Publications. (1953). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

- Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.

- Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 4. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. d-nb.info [d-nb.info]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jk-sci.com [jk-sci.com]

- 19. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 20. organicreactions.org [organicreactions.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

Isoquinolin-3-ylboronic Acid: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1][2] The functionalization of this privileged heterocycle is paramount for the development of novel therapeutic agents. This technical guide focuses on isoquinolin-3-ylboronic acid as a pivotal building block for introducing molecular complexity at the C-3 position. We will provide an in-depth exploration of its properties, a robust protocol for its synthesis, and a detailed examination of its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a premier method for C-C bond formation. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this versatile reagent in their synthetic programs.

The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline motif, a fusion of benzene and pyridine rings, is a privileged structure in drug discovery.[3] Nature has extensively utilized this framework in a vast family of alkaloids, which exhibit potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating activities.[2] Synthetic derivatives built upon this core have led to blockbuster drugs, underscoring the scaffold's value.

The ability to selectively functionalize the isoquinoline ring is crucial for structure-activity relationship (SAR) studies. The C-3 position is of particular interest, and installing aryl or heteroaryl substituents at this site can profoundly influence a molecule's biological profile. This compound and its synthetic precursors, like 3-bromoisoquinoline, are the gateway reagents to unlocking this chemical space.

Physicochemical Properties and Handling

This compound is typically a solid at room temperature. As with many heterocyclic boronic acids, it requires careful handling and storage to ensure its stability and reactivity.

| Property | Value |

| Molecular Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to moisture and oxidation. Protodeboronation is a common decomposition pathway, particularly under harsh acidic or basic conditions or at elevated temperatures.[4] |

Synthesis of this compound

While this compound is commercially available, an in-house synthesis from a readily available precursor like 3-bromoisoquinoline is often practical for large-scale applications. The most common and effective method involves a lithium-halogen exchange followed by quenching with a borate ester. The following protocol is adapted from a highly reliable and analogous procedure for the synthesis of 3-pyridylboronic acid.[5]

Experimental Protocol: Synthesis from 3-Bromoisoquinoline

Disclaimer: This is a representative protocol and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a temperature probe, overhead stirrer, and nitrogen inlet, add 3-bromoisoquinoline (1.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous toluene and tetrahydrofuran (THF) (e.g., 4:1 ratio) to dissolve the starting material. Add triisopropyl borate (1.2 equiv).

-

Lithiation: Cool the reaction mixture to between -70°C and -65°C using a dry ice/acetone bath.

-

n-BuLi Addition: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -60°C. The in-situ generation of 3-lithioisoquinoline is rapid and should react preferentially with the triisopropyl borate.

-

Reaction and Quench: Stir the mixture for an additional 30 minutes at -65°C after the addition is complete. Remove the cooling bath and allow the reaction to warm. Quench the reaction at -20°C by the slow addition of 2N HCl.

-

Work-up: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the layers. Neutralize the aqueous layer to pH ~7 with 5N NaOH.

-

Extraction and Isolation: Extract the aqueous layer multiple times with THF. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from acetonitrile) to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[6][7][8] The reaction facilitates the coupling of an organoboron species (like this compound) with an organohalide (like an aryl bromide) in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The organic moiety is transferred from the activated boronate species (formed by the reaction of the boronic acid with base) to the palladium center.

-

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]

Sources

- 1. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline synthesis [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-3-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-3-ylboronic acid is a heterocyclic boronic acid of significant interest in medicinal chemistry and organic synthesis. The isoquinoline scaffold is a key structural motif in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Boronic acids, in turn, are versatile synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The convergence of these two valuable chemical entities in this compound makes it a crucial building block for the synthesis of complex molecules with potential therapeutic applications, including in the development of novel kinase inhibitors and other targeted therapies.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its structure, stability, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the use of this compound for drug discovery and development.

Molecular Structure and Properties

This compound possesses a planar isoquinoline ring system linked to a boronic acid functional group at the 3-position. The presence of the nitrogen atom in the isoquinoline ring and the Lewis acidic boron atom imparts unique electronic and reactive properties to the molecule.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₈BNO₂ | [2][3][4] |

| Molecular Weight | 172.98 g/mol | [2][3][4] |

| CAS Number | 1219080-59-7 | [2][3][4] |

| Appearance | Solid | [4] |

| Melting Point | Data not available for the 3-isomer. For comparison, the melting point of the 4-isomer is 230-234 °C. | |

| Solubility | While specific quantitative data for the 3-isomer is limited, arylboronic acids generally exhibit good solubility in polar aprotic solvents such as ethers (e.g., THF, dioxane) and ketones (e.g., acetone). They have low solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene). | |

| pKa | The pKa of the boronic acid moiety is estimated to be around 9. The pKa of the isoquinolinium ion (the protonated nitrogen) is approximately 5.4. |

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route to this compound.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Inert Atmosphere: The flask is purged with dry nitrogen or argon to establish an inert atmosphere.

-

Addition of Starting Material and Solvent: 3-Bromoisoquinoline is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution of 3-bromoisoquinoline via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional period at this temperature before being allowed to warm slowly to room temperature.

-

Quenching and Work-up: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield this compound.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline ring system and a broad signal for the hydroxyl protons of the boronic acid group.

-

Aromatic Protons (δ 7.5-9.5 ppm): The protons on the isoquinoline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will be influenced by the position of the boronic acid group. The proton at the C1 position is expected to be the most deshielded due to its proximity to the nitrogen atom.

-

Boronic Acid Protons (variable, broad): The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 120-160 ppm): The nine carbon atoms of the isoquinoline ring will resonate in this region. The carbon atom attached to the boron (C3) will have a characteristic chemical shift, though it may be broadened due to quadrupolar relaxation of the adjacent boron atom.

-

Ipso-Carbon (C3): The signal for the carbon atom directly attached to the boron atom (C3) can sometimes be difficult to observe due to quadrupolar broadening.

Stability and Storage

Arylboronic acids are generally stable compounds but can be susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. This compound is expected to be a solid at room temperature and should be stored in a cool, dry place.[4] Commercial suppliers recommend storage at 2-8 °C. It is also advisable to store the compound under an inert atmosphere to prevent potential degradation from moisture and air.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[8] This reaction allows for the facile formation of a carbon-carbon bond between the C3 position of the isoquinoline ring and a variety of sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides or triflates.

Suzuki-Miyaura Coupling Workflow:

General workflow for Suzuki-Miyaura coupling of this compound.

This reaction provides a powerful and modular approach to synthesize a library of 3-substituted isoquinoline derivatives, which are valuable scaffolds in drug discovery programs targeting a wide range of diseases.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of the biologically relevant isoquinoline core and the synthetically powerful boronic acid functionality makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. Further research to fully characterize the experimental properties of this compound will undoubtedly contribute to its broader application in the development of novel therapeutics and functional materials.

References

- Nelson, J. T., & Davis, R. (1991). 1H and 13C NMR spectra of fifteen substituted isoquinolines. Magnetic Resonance in Chemistry, 29(5), 513–517.

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.

- Reizman, B., et al. (2016). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester...

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.

- Hansen, P. E., et al. (2004). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 9(8), 634-646.

- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.